Oxolan-2-yl(diphenyl)methanol
Description
Oxolan-2-yl(diphenyl)methanol is a chiral organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a diphenylmethanol moiety. Its molecular formula is C₁₈H₂₀O₂, and its structure combines the steric and electronic effects of the oxolane ring with the aromatic and hydrophobic characteristics of the diphenyl groups. This compound serves as a versatile intermediate in pharmaceutical and materials chemistry due to its unique stereochemical and functional properties.
Properties
CAS No. |
25330-02-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
oxolan-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C17H18O2/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13H2 |
InChI Key |
LIFQXOBNZBMAMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-yl(diphenyl)methanol typically involves the reaction of diphenylmethanol with tetrahydrofuran under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the oxolane ring. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Oxolan-2-yl(diphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
Oxolan-2-yl(diphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Oxolan-2-yl(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Structural Analogues:
Structural Impact on Properties:
- Diphenyl Groups: Increase lipophilicity, enhancing membrane permeability in biological systems but reducing solubility in polar solvents compared to mono-substituted analogues .
- Oxolane vs. Dioxolane Rings : Oxolane (one oxygen) exhibits lower ring strain and different electronic properties compared to dioxolane (two oxygens), affecting reactivity in ring-opening reactions .
Key Challenges :
Antimicrobial and Anticancer Potency:
| Compound Name | Activity Type | IC₅₀/MIC Value | Structural Determinants of Activity |
|---|---|---|---|
| [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine () | Antimicrobial | MIC = 32 µg/mL | Methyl and phenyl groups enhance lipophilicity . |
| 5-(2-Methyl-1,3-dioxolan-2-yl)-3-phenylbenzoxazole () | Anticancer | IC₅₀ = 20 µM | Benzoxazole core improves DNA intercalation . |
| [(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol () | Antimicrobial | Not specified | Methylphenyl group increases target affinity . |
Mechanistic Insights :
- Diphenyl Substitution : Likely enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase active sites), improving inhibitory potency .
- Methanol Group: Facilitates hydrogen bonding with biological targets, critical for activity in analogues like oxazol-2-yl-phenylmethanol () .
Physicochemical Properties
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